molecular formula C13H9FN4S B5888406 2,6-diamino-4-(3-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(3-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B5888406
M. Wt: 272.30 g/mol
InChI Key: FWDQVGPHMFCMGJ-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(3-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound that belongs to the class of thiopyrans

Preparation Methods

The synthesis of 2,6-diamino-4-(3-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluorobenzaldehyde with malononitrile and thiourea in the presence of a base such as triethylamine can lead to the formation of the desired thiopyran derivative. The reaction is usually carried out in a solvent like ethanol under reflux conditions to ensure complete cyclization and high yield.

Chemical Reactions Analysis

2,6-Diamino-4-(3-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiopyran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups or the fluorophenyl group can be replaced by other functional groups using appropriate reagents.

Scientific Research Applications

2,6-Diamino-4-(3-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(3-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or modulating the activity of specific proteins. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

2,6-Diamino-4-(3-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile can be compared with other thiopyran derivatives and similar heterocyclic compounds:

    2,4-Diamino-6-phenyl-1,3,5-triazine: Known for its applications in nonlinear optical materials and as a precursor in organic synthesis.

    2,6-Diamino-4-aryl-3,5-dicyano-4H-thiopyrans: These compounds share a similar core structure but differ in the substituents on the aryl group, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2,6-diamino-4-(3-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4S/c14-8-3-1-2-7(4-8)11-9(5-15)12(17)19-13(18)10(11)6-16/h1-4,11H,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDQVGPHMFCMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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